
Antifungal agent 70
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antifungal agent 70: is a dihydroeugenol-imidazole compound known for its efficacy against multi-resistant Candida auris. It exhibits notable antifungal activity with a minimum inhibitory concentration (MIC) of 36.4 μM . This compound is part of a broader class of antifungal agents designed to combat fungal infections, particularly those resistant to conventional treatments.
准备方法
Synthetic Routes and Reaction Conditions: Antifungal agent 70 is synthesized through a series of chemical reactions involving dihydroeugenol and imidazole. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the formation of an imidazole ring and subsequent functionalization to enhance antifungal activity .
Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis under controlled conditions. The process ensures high purity and consistency of the final product. The compound is then formulated into various dosage forms for research and potential therapeutic use .
化学反应分析
Types of Reactions: Antifungal agent 70 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often to enhance antifungal activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different antifungal properties .
科学研究应用
Antifungal agent 70 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of dihydroeugenol-imidazole derivatives.
Biology: Investigated for its antifungal properties against various fungal pathogens, particularly multi-resistant strains.
Medicine: Explored as a potential therapeutic agent for treating fungal infections, especially those resistant to conventional antifungal drugs.
Industry: Utilized in the development of new antifungal formulations and products.
作用机制
The mechanism of action of Antifungal agent 70 involves the inhibition of fungal cell wall synthesis. It targets specific enzymes involved in the biosynthesis of essential cell wall components, leading to cell lysis and death. The molecular targets include enzymes such as glucan synthase, which is crucial for the formation of β-glucan, a key structural component of the fungal cell wall .
相似化合物的比较
Azoles: These compounds, such as fluconazole and itraconazole, inhibit ergosterol synthesis, a vital component of the fungal cell membrane.
Polyenes: Compounds like amphotericin B bind to ergosterol, disrupting the fungal cell membrane.
Echinocandins: These compounds, such as caspofungin, inhibit glucan synthase, similar to Antifungal agent 70
Uniqueness: this compound is unique due to its dihydroeugenol-imidazole structure, which provides a distinct mechanism of action and efficacy against multi-resistant Candida auris. Its ability to inhibit glucan synthase sets it apart from other antifungal agents that primarily target ergosterol synthesis .
属性
分子式 |
C23H25ClN2O4 |
|---|---|
分子量 |
428.9 g/mol |
IUPAC 名称 |
[1-imidazol-1-yl-3-(2-methoxy-4-propylphenoxy)propan-2-yl] 4-chlorobenzoate |
InChI |
InChI=1S/C23H25ClN2O4/c1-3-4-17-5-10-21(22(13-17)28-2)29-15-20(14-26-12-11-25-16-26)30-23(27)18-6-8-19(24)9-7-18/h5-13,16,20H,3-4,14-15H2,1-2H3 |
InChI 键 |
ORNYJMRHLPRBRP-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC(=C(C=C1)OCC(CN2C=CN=C2)OC(=O)C3=CC=C(C=C3)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


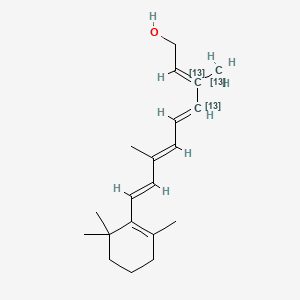
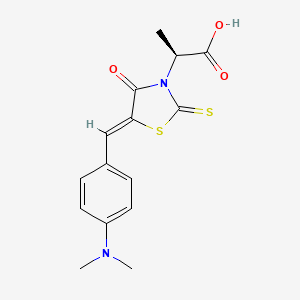

![potassium;[(Z)-[4-methylsulfonyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate](/img/structure/B12370415.png)
![2-benzyl-N'-[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]-3-(4-methylpiperazin-1-yl)sulfonyl-N'-[3-(1,3-thiazol-4-yl)propanoyl]propanehydrazide](/img/structure/B12370422.png)

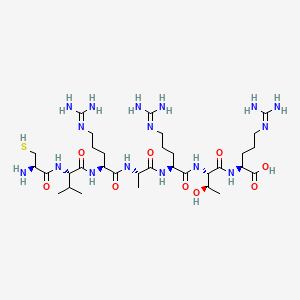

![4-[3-[7-methoxy-4-(2-phenyl-1H-indol-3-yl)quinazolin-6-yl]oxypropyl]morpholine](/img/structure/B12370453.png)
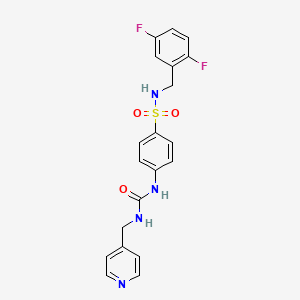
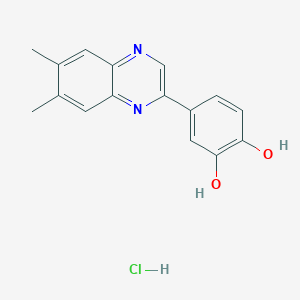
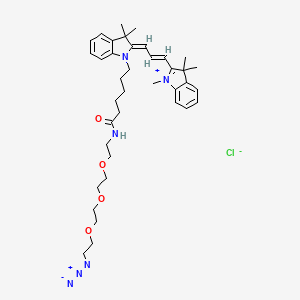
![3-Benzyl-1-(10-methyl-11-oxo-1,6,8,10-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,12-pentaen-5-yl)-1-[4-[[4-(oxetan-3-yloxy)-5-(trifluoromethyl)pyrimidin-2-yl]amino]cyclohexyl]urea](/img/structure/B12370468.png)

